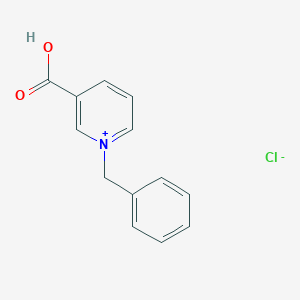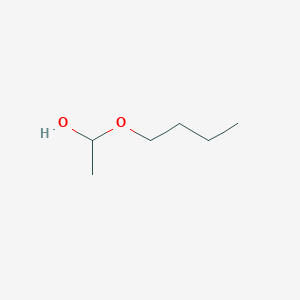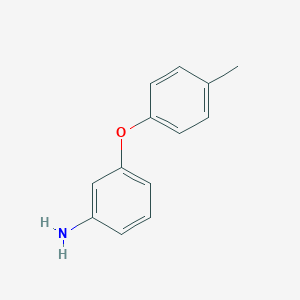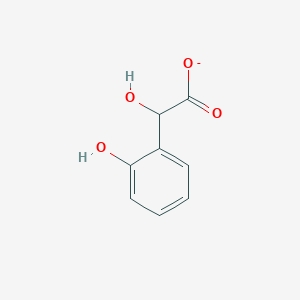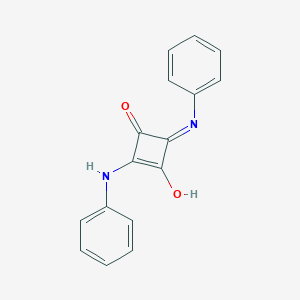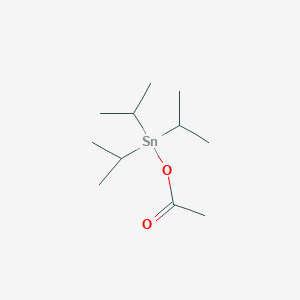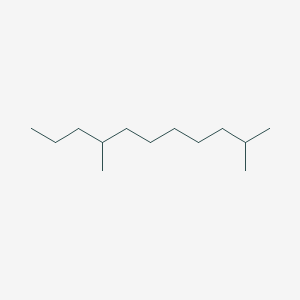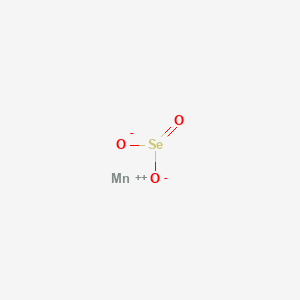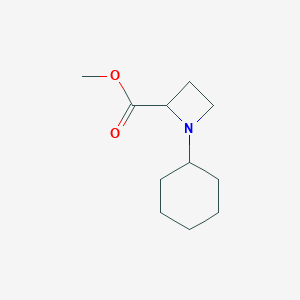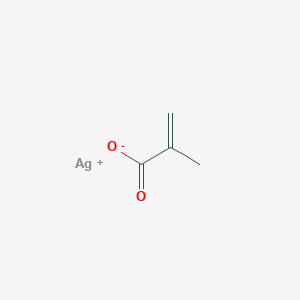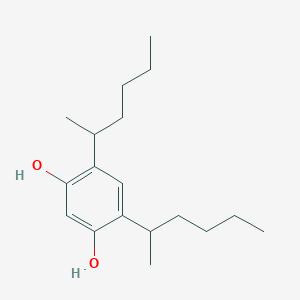
4,6-Bis(1-methylpentyl)resorcinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis(1-methylpentyl)resorcinol, also known as BMPR, is a chemical compound that belongs to the resorcinol family. It has gained significant attention in the scientific community due to its potential applications as a UV absorber, antioxidant, and antimicrobial agent.
Wissenschaftliche Forschungsanwendungen
4,6-Bis(1-methylpentyl)resorcinol has been extensively studied for its potential applications in various fields. In the cosmetic industry, 4,6-Bis(1-methylpentyl)resorcinol has been used as a UV absorber and antioxidant in sunscreens and other skincare products. In the food industry, 4,6-Bis(1-methylpentyl)resorcinol has been shown to have antimicrobial properties, making it a potential candidate for food preservation. Additionally, 4,6-Bis(1-methylpentyl)resorcinol has been studied for its potential use as a drug delivery system and as an agent for cancer treatment.
Wirkmechanismus
The mechanism of action of 4,6-Bis(1-methylpentyl)resorcinol is not fully understood, but it is believed to work by scavenging free radicals and preventing oxidative damage. 4,6-Bis(1-methylpentyl)resorcinol has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Biochemische Und Physiologische Effekte
4,6-Bis(1-methylpentyl)resorcinol has been shown to have a low toxicity profile and is generally considered safe for use in various applications. In vitro studies have shown that 4,6-Bis(1-methylpentyl)resorcinol can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, 4,6-Bis(1-methylpentyl)resorcinol has been shown to have anti-inflammatory properties and can reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4,6-Bis(1-methylpentyl)resorcinol is its low toxicity profile, making it a safe compound to work with in lab experiments. However, 4,6-Bis(1-methylpentyl)resorcinol is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on 4,6-Bis(1-methylpentyl)resorcinol. One area of interest is the development of 4,6-Bis(1-methylpentyl)resorcinol as a drug delivery system, which could potentially improve the efficacy of cancer treatments. Additionally, more research is needed to fully understand the mechanism of action of 4,6-Bis(1-methylpentyl)resorcinol and its potential applications in various fields, including food preservation and cosmetic products. Finally, the synthesis method of 4,6-Bis(1-methylpentyl)resorcinol could be optimized to improve yield and reduce costs, making it more accessible for various applications.
Conclusion:
In conclusion, 4,6-Bis(1-methylpentyl)resorcinol is a promising compound with potential applications in various fields. Its low toxicity profile and antimicrobial, antioxidant, and anti-inflammatory properties make it a potential candidate for drug delivery systems, cancer treatment, food preservation, and cosmetic products. Further research is needed to fully understand the properties and potential applications of 4,6-Bis(1-methylpentyl)resorcinol.
Synthesemethoden
4,6-Bis(1-methylpentyl)resorcinol can be synthesized by reacting resorcinol with 1-methylpentyl chloride in the presence of a base catalyst. The reaction takes place at high temperature and pressure, and the yield of 4,6-Bis(1-methylpentyl)resorcinol can be improved by optimizing the reaction conditions.
Eigenschaften
CAS-Nummer |
17048-38-3 |
|---|---|
Produktname |
4,6-Bis(1-methylpentyl)resorcinol |
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
4,6-di(hexan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C18H30O2/c1-5-7-9-13(3)15-11-16(14(4)10-8-6-2)18(20)12-17(15)19/h11-14,19-20H,5-10H2,1-4H3 |
InChI-Schlüssel |
PJKFUVDARBUTMP-UHFFFAOYSA-N |
SMILES |
CCCCC(C)C1=CC(=C(C=C1O)O)C(C)CCCC |
Kanonische SMILES |
CCCCC(C)C1=CC(=C(C=C1O)O)C(C)CCCC |
Synonyme |
4,6-dihexan-2-ylbenzene-1,3-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



